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Compound of Interest

Compound Name: Flutamide-d7

Cat. No.: B1366546 Get Quote

Flutamide-d7 is the deuterated analog of Flutamide, a nonsteroidal antiandrogen medication

primarily utilized in the treatment of prostate cancer.[1] This stable isotope-labeled version

serves as an invaluable tool in analytical and pharmacokinetic research, particularly as an

internal standard for the precise quantification of Flutamide in biological samples using mass

spectrometry and liquid chromatography.[2] The incorporation of deuterium atoms enhances its

utility in metabolic studies and therapeutic drug monitoring.[2][3]

Chemical Structure and Properties
Flutamide-d7 is structurally similar to Flutamide, with the key difference being the substitution

of seven hydrogen atoms with deuterium. Its chemical identity is well-defined by its IUPAC

name, 2-(methyl-d3)-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide-2,3,3,3-d4, and its CAS

number, 223134-72-3.[4]

Table 1: Chemical Identifiers and Properties of Flutamide-d7
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Property Value Source

IUPAC Name

2,3,3,3-tetradeuterio-N-[4-nitro-

3-(trifluoromethyl)phenyl]-2-

(trideuteriomethyl)propanamid

e

[5]

Synonyms Niftolide-d7, SCH 13521-d7 [3][4]

CAS Number 223134-72-3 [4]

Molecular Formula C₁₁H₄D₇F₃N₂O₃ [4][6]

Molecular Weight 283.25 g/mol [5][6]

Purity ≥99% deuterated forms (d₁-d₇) [4]

Solubility Soluble in Methanol [4]

Storage -20°C [4]

Stability ≥ 4 years [4]

Mechanism of Action
Flutamide, and by extension Flutamide-d7, functions as a competitive antagonist of the

androgen receptor (AR). Androgens, such as testosterone and its more potent metabolite

dihydrotestosterone (DHT), play a crucial role in the growth and proliferation of prostate cells,

including cancerous ones.[7] Flutamide and its active metabolite, 2-hydroxyflutamide, bind to

the AR, preventing androgens from binding and subsequently inhibiting the receptor's

translocation to the nucleus and its modulation of gene expression that promotes cell growth.[7]

[8]

Flutamide itself is considered a prodrug, as it is metabolized in the liver by cytochrome P450

enzymes, primarily CYP1A2 and CYP3A4, to the more active 2-hydroxyflutamide.[4][8]

Below is a diagram illustrating the signaling pathway of androgen action and its inhibition by

Flutamide.
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Androgen Receptor Signaling Pathway and Inhibition by Flutamide
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Androgen Receptor Signaling and Flutamide Inhibition

Quantitative Physicochemical Data
The following table summarizes key computed physicochemical properties of Flutamide-d7.

Table 2: Computed Physicochemical Properties of Flutamide-d7
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Property Value Source

XLogP3 3.3 [5]

Hydrogen Bond Donor Count 1 [5]

Hydrogen Bond Acceptor

Count
4 [5]

Rotatable Bond Count 3 [5]

Exact Mass 283.11611392 Da [5]

Monoisotopic Mass 283.11611392 Da [5]

Topological Polar Surface Area 74.9 Å² [5]

Heavy Atom Count 21 [5]

Experimental Protocols
Synthesis of Flutamide
A general method for the synthesis of Flutamide involves the N-acylation of 3-

(trifluoromethyl)-4-nitroaniline. This procedure can be adapted for microscale synthesis in an

introductory organic chemistry laboratory setting.[9]

General Protocol:

Dissolve 3-(trifluoromethyl)-4-nitroaniline in a suitable solvent.

Add isobutyryl chloride dropwise to the solution.

The reaction proceeds via nucleophilic acyl substitution, where the amine group of the

aniline derivative attacks the carbonyl carbon of the acid chloride.

The resulting product, Flutamide, can be purified by recrystallization.

The product can be characterized using spectroscopic methods such as Infrared (IR)

spectroscopy to observe functional group transformations and ¹H NMR to analyze the

aromatic proton coupling and shielding/deshielding effects.[9]
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Quantification of Flutamide in Biological Samples using
LC-MS with Flutamide-d7 as an Internal Standard
Flutamide-d7 is commonly used as an internal standard for the accurate quantification of

Flutamide in biological matrices like plasma or urine.[2]

General Workflow:

Sample Preparation:

Spike a known concentration of Flutamide-d7 into the biological sample.

Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile.

Centrifuge the sample to pellet the precipitated proteins.

Evaporate the supernatant to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase for LC-MS analysis.

LC-MS Analysis:

Inject the prepared sample into a liquid chromatography-mass spectrometry system.

Separate Flutamide and Flutamide-d7 from other matrix components using a suitable

C18 column and a gradient elution with a mobile phase consisting of, for example, water

with formic acid and acetonitrile.

Detect and quantify the parent and deuterated compounds using tandem mass

spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

Data Analysis:

Calculate the peak area ratio of Flutamide to Flutamide-d7.

Generate a calibration curve using standards with known concentrations of Flutamide and

a constant concentration of Flutamide-d7.
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Determine the concentration of Flutamide in the unknown samples by interpolating their

peak area ratios on the calibration curve.

The following diagram illustrates a typical workflow for the quantification of Flutamide using

Flutamide-d7.
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Workflow for Quantification of Flutamide using Flutamide-d7
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Quantification Workflow using Flutamide-d7 Internal Standard
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Biological Activities and Applications
Flutamide is cytotoxic to prostate cancer cells, with reported IC₅₀ values of 98.8 µM and 81.8

µM for PC3 and LNCaP cells, respectively.[4] In vivo studies have shown that Flutamide can

reduce tumor growth in mouse xenograft models.[4] Formulations containing Flutamide have

been used in the treatment of prostate cancer.[4]

The deuteration in Flutamide-d7 can potentially affect its pharmacokinetic and metabolic

profiles, a phenomenon that has garnered attention in drug development.[3] While primarily

used as an internal standard, the impact of deuterium substitution on the pharmacokinetics of

pharmaceuticals is an active area of research.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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